Azomethane
Overview
Description
Azomethane, also known as dimethyldiazene, is an organic compound with the chemical formula CH₃-N=N-CH₃. It is a colorless to pale yellow gas that exhibits cis-trans isomerism. This compound is notable for its use as a source of methyl radicals in laboratory settings .
Preparation Methods
Azomethane can be synthesized through the reaction of 1,2-dimethylhydrazine dihydrochloride with copper(II) chloride in a sodium acetate solution. This reaction produces the this compound complex of copper(I) chloride, which can then be thermally decomposed to yield free this compound . Industrial production methods typically involve similar synthetic routes, ensuring the compound is produced efficiently and safely.
Chemical Reactions Analysis
Azomethane undergoes several types of chemical reactions, including:
Thermal Decomposition: When heated, this compound decomposes to produce nitrogen gas and methyl radicals.
Photochemical Decomposition: Under UV light, this compound breaks down into nitrogen gas and methyl radicals.
Common reagents and conditions for these reactions include the use of copper(II) chloride and sodium acetate for synthesis, and controlled heating or UV irradiation for decomposition. The major products formed from these reactions are nitrogen gas and methyl radicals.
Scientific Research Applications
Azomethane has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for azomethane involves the generation of methyl radicals through thermal or photochemical decomposition. These radicals can then participate in various chemical reactions, including radical addition and substitution reactions. The molecular targets and pathways involved are primarily related to the formation and reactivity of these methyl radicals .
Comparison with Similar Compounds
Azomethane is similar to other azo compounds, such as azobenzene and azoxymethane. it is unique in its ability to generate methyl radicals efficiently. Azobenzene, for example, is more commonly used in dye and pigment industries, while azoxymethane is specifically used in cancer research due to its carcinogenic properties .
Similar compounds include:
Azobenzene: Used in dye and pigment industries.
Azoxymethane: Used in cancer research for inducing colon carcinoma.
Dithis compound: Used in organic synthesis for methylation reactions.
This compound’s uniqueness lies in its specific applications in radical chemistry and its efficiency in generating methyl radicals.
Properties
IUPAC Name |
dimethyldiazene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2/c1-3-4-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCAVOLDXDEODY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870570 | |
Record name | Dimethyldiazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503-28-6, 4143-41-3 | |
Record name | Azomethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-Dimethyldiazene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004143413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyldiazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-Dimethyldiazene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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